3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
Description
3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a brominated aromatic system, a hydroxyl group at position 7, a methyl group at position 2, and a morpholinylmethyl substituent at position 6. The bromophenyl group at position 3 enhances lipophilicity and may influence binding interactions with biological targets, while the morpholine moiety contributes to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-13-19(14-2-4-15(22)5-3-14)20(25)16-6-7-18(24)17(21(16)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMKDFBLMYJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azido, cyano, or methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a promising scaffold for drug development, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of chromen-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the chromen core can enhance potency against liver cancer cells, with some compounds demonstrating IC50 values as low as 2.57 µM in HepG2 cells .
- Antiviral Properties : The compound's ability to interact with viral proteins suggests potential antiviral applications. Studies are ongoing to explore its efficacy against specific viral infections.
Biological Studies
The compound can be utilized as a probe in biological research to study:
- Molecular Interactions : Its ability to bind with various biomolecules allows researchers to investigate cellular pathways and mechanisms.
- Enzyme Functionality : The interactions of this compound with enzymes can provide insights into metabolic processes and enzyme inhibition mechanisms.
Materials Science
In materials science, 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can be used to develop advanced materials with tailored optical and electronic properties. The chromen core's unique structural characteristics allow for the synthesis of materials that can be applied in photonic devices and sensors.
Chemical Biology
The compound acts as a tool for chemical biology studies, enabling researchers to explore:
- Cellular Processes : Its application in cellular models helps elucidate complex biological processes.
- Pathway Modulation : By targeting specific pathways, this compound can aid in understanding disease mechanisms and potential therapeutic interventions.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of this compound inhibited tumor growth significantly in xenograft models, showcasing its potential as an anticancer agent .
- Biological Pathway Investigation : Research utilizing this compound revealed its role in modulating apoptotic pathways in cancer cells, leading to increased apoptosis rates without affecting normal cells .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl and morpholinylmethyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromen-4-one Derivatives
Key Research Findings
Aryl Substituent Effects
- Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius and higher lipophilicity (logP increased by ~0.5) may enhance membrane permeability compared to chlorophenyl analogs . However, chlorophenyl derivatives are more synthetically accessible and exhibit comparable anti-inflammatory activity in some cases (e.g., 59.5% inhibition in oxadiazole-chromenone hybrids) .
Amine Substituent Effects
- Morpholinylmethyl vs. Piperazinylmethyl : Piperazine derivatives () show higher basicity and solubility in acidic environments due to protonatable nitrogen atoms. For example, the hydroxyethylpiperazine analog () demonstrated a 20% increase in aqueous solubility compared to morpholine-containing compounds .
Trifluoromethyl and Other Modifications
- The trifluoromethyl group () enhances metabolic stability by resisting oxidative degradation. In vitro studies show a 50% increase in half-life for trifluoromethyl-containing chromenones compared to non-fluorinated analogs .
Crystallographic and Conformational Comparisons
- Chromen-2-one vs. Chromen-4-one: describes a chromen-2-one derivative (keto group at C2 instead of C4), which adopts a planar conformation distinct from the 4-one system.
- Hydrogen-Bonding Networks: The target compound’s morpholinylmethyl group participates in intramolecular H-bonds (e.g., O–H⋯N), stabilizing its conformation. Similar interactions are observed in dimethylamino analogs but with weaker bond strengths (N–H⋯O vs. O–H⋯N) .
Biological Activity
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a bromophenyl group, a hydroxy group, and a morpholinylmethyl moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be depicted as follows:
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Anticancer Activity
Recent research indicates that chromenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Studies have shown that it can inhibit the growth of breast cancer cells by activating caspase pathways .
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 20 µM after 48 hours of treatment.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases.
- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Research Findings : In a study involving RAW264.7 macrophage cells, the compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.
- Testing Methodology : The minimum inhibitory concentration (MIC) was determined using the broth microdilution method against Gram-positive and Gram-negative bacteria.
- Results : The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 25 µg/mL, suggesting its potential use in treating bacterial infections .
Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | IC50 ~ 20 µM (MCF-7) |
| Anti-inflammatory | Inhibits cytokine production (TNF-alpha, IL-6) | Not specified |
| Antimicrobial | Inhibits bacterial growth (S. aureus, E. coli) | MIC ~ 10–25 µg/mL |
Q & A
Basic: What synthetic strategies are employed to construct the chromen-4-one core in this compound?
The synthesis typically involves a multi-step approach starting with the formation of the chromen-4-one backbone via condensation reactions between substituted phenols and β-ketoesters or aldehydes under basic conditions (e.g., KOH in ethanol). Subsequent functionalization steps introduce the 4-bromophenyl and morpholinylmethyl groups. Key challenges include regioselective substitutions and maintaining the stability of the hydroxyl group during reactions. Optimization of solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature (e.g., 5–10°C for controlled aldol condensations) is critical to avoid side products .
Basic: How is structural characterization validated for this compound?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, analogs with bromophenyl substituents exhibit near-orthogonal dihedral angles between the chromenone core and aryl rings, which stabilize crystal packing via intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π interactions. Spectroscopic methods like -NMR and IR are used to verify functional groups, such as the hydroxyl (broad peak at ~3200 cm) and morpholine protons (multiplet at δ 2.5–3.5 ppm) .
Advanced: How do halogen substitutions (e.g., bromine vs. chlorine) on the phenyl ring influence biological activity?
Comparative studies of brominated and chlorinated chromenones reveal that bromine’s larger atomic radius enhances hydrophobic interactions with enzyme active sites, potentially increasing binding affinity. For instance, bromophenyl derivatives show stronger inhibition of microbial enzymes (e.g., DNA gyrase) compared to chloro analogs. However, bromine’s electronegativity may reduce solubility, necessitating formulation adjustments for in vivo studies .
Advanced: What methodologies resolve contradictions in crystallographic data for morpholine-containing chromenones?
Discrepancies in reported bond lengths or angles (e.g., C–N in morpholine) are addressed using high-resolution synchrotron data and refinement tools like SHELXL. For example, anisotropic displacement parameters clarify thermal motion artifacts, while Hirshfeld surface analysis distinguishes genuine intermolecular interactions from crystal-packing effects. Validation software (e.g., PLATON) ensures compliance with IUCr standards .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Docking studies (e.g., AutoDock Vina) simulate binding to receptors like COX-2 or kinase domains. The morpholinylmethyl group’s flexibility allows conformational adaptation to hydrophobic pockets, while the bromophenyl moiety stabilizes interactions via van der Waals forces. MD simulations (e.g., GROMACS) assess binding stability over time, identifying potential lead modifications to enhance pharmacokinetics .
Basic: What are the standard protocols for evaluating in vitro biological activity?
Assays include:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7), with IC values normalized to controls.
- Enzyme inhibition : Fluorescence-based kinetics (e.g., NADH depletion for oxidoreductases).
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks are essential to mitigate false positives .
Advanced: How do reaction conditions affect yield in multi-step syntheses?
The introduction of the morpholinylmethyl group via Mannich reactions requires precise pH control (pH 8–9) to avoid premature hydrolysis. Catalytic methods (e.g., CeCl) enhance regioselectivity during bromophenyl coupling, improving yields from ~45% to >70%. Solvent screening (e.g., THF vs. acetonitrile) optimizes dipole interactions for SNAr mechanisms .
Advanced: What strategies mitigate oxidative degradation of the 7-hydroxy group during storage?
Lyophilization under inert atmospheres (N) and addition of radical scavengers (e.g., BHT at 0.1% w/v) preserve stability. HPLC-UV monitoring (λ = 280 nm) tracks degradation products, while DSC identifies optimal storage temperatures (< -20°C) .
Basic: What analytical techniques quantify purity in bulk synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 458.2), while TLC (silica gel, CHCl/MeOH 9:1) monitors reaction progress .
Advanced: How does the morpholinylmethyl group influence pharmacokinetic properties?
The morpholine moiety enhances water solubility via hydrogen bonding, improving oral bioavailability. However, its basicity (pK ~7.4) may lead to pH-dependent absorption in the GI tract. Metabolite profiling (LC-MS/MS) identifies N-oxidation as a primary metabolic pathway, informing prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
